Product packaging for Bromodifluoromethyl phenyl sulfide(Cat. No.:CAS No. 78031-08-0)

Bromodifluoromethyl phenyl sulfide

Cat. No.: B3057245
CAS No.: 78031-08-0
M. Wt: 239.08 g/mol
InChI Key: HXZWRRXLBDCJMB-UHFFFAOYSA-N
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Description

Bromodifluoromethyl phenyl sulfide (PhSCF2Br) is a specialized reagent of significant interest in organofluorine chemistry for its role as a precursor to reactive (phenylthio)difluoromethyl species. Its primary research value lies in its application as a radical reagent. Through cathodic reduction, it efficiently generates the (phenylthio)difluoromethyl radical, which can be trapped by various olefins like α-methylstyrene and 1,1-diphenylethylene to form corresponding adducts in moderate to high yields . This electrochemical generation method, particularly when using o-phthalonitrile as a redox mediator, offers a metal-free, green synthetic pathway, presenting advantages over traditional chemical reductions using reagents like SmI2 . Organic molecules incorporating a (arylthio)difluoromethyl group (ArSCF2) are recognized for their potential biological and agrochemical applications, as the difluoromethylene group is isopolar and isosteric with an ether oxygen . The compound has an irreversible reduction potential of approximately -2.4 V vs SSCE . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2S B3057245 Bromodifluoromethyl phenyl sulfide CAS No. 78031-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(difluoro)methyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWRRXLBDCJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462335
Record name bromodifluoromethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78031-08-0
Record name bromodifluoromethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformational Chemistry of Bromodifluoromethyl Phenyl Sulfide

Radical Reaction Pathways and Their Synthetic Utility

The C-Br bond in bromodifluoromethyl phenyl sulfide (B99878) is susceptible to single-electron reduction, which leads to the formation of the (phenylthio)difluoromethyl radical. This transformation can be initiated through several methods, including electrochemical reduction, chemical reagents, and potentially through photoredox catalysis.

Generation of (Phenylthio)difluoromethyl Radicals (PhSCF2•)

The selective generation of the PhSCF2• radical is the key step in harnessing the reactivity of bromodifluoromethyl phenyl sulfide.

The (phenylthio)difluoromethyl radical can be effectively generated through the cathodic reduction of this compound. rsc.orgresearchgate.netmdpi.com This process is significantly enhanced by the use of a mediator, such as o-phthalonitrile, which acts as an electron transfer catalyst. rsc.orgresearchgate.net In this system, the mediator is first reduced at the cathode and then transfers an electron to the this compound, cleaving the C-Br bond to selectively generate the PhSCF2• radical. rsc.org This indirect, or catalytic, electrochemical reduction has been shown to be more efficient than the direct reduction of the substrate on the cathode. rsc.org

The generated radicals can be efficiently trapped by electron-rich olefins, such as α-methylstyrene and 1,1-diphenylethylene (B42955), to form the corresponding addition products in moderate to high yields. rsc.orgresearchgate.netchemrxiv.org

Table 1: Indirect Cathodic Reduction of this compound (1) with α-Methylstyrene using o-Phthalonitrile as a Mediator

This interactive table summarizes the yields of different products from the mediated electrochemical reaction. Data sourced from research findings. rsc.org

EntryEquivalents of α-MethylstyreneProduct Yield (Adduct 4) (%)Product Yield (PhSCF2H) (%)
125125
255424
3105423

Samarium(II) iodide (SmI2) is a powerful single-electron transfer (SET) reducing agent capable of generating radicals from alkyl halides. rsc.orgmdpi.com The reaction of this compound with SmI2 has been investigated as a chemical method for generating the (phenylthio)difluoromethyl radical. researchgate.net This approach has been used to generate PhSCF2• radicals followed by their trapping with various olefins. researchgate.net

However, in direct comparison with the mediated electrochemical method for the reaction with α-methylstyrene, the chemical reduction using SmI2 resulted in significantly lower yields of the desired adduct. rsc.orgresearchgate.netchemrxiv.org

Table 2: Reaction of this compound (1) with SmI2 in the Presence of α-Methylstyrene

This interactive table shows the product yields from the chemical reduction method. Data sourced from comparative studies. researchgate.net

EntryEquivalents of SmI2Product Yield (Adduct 4) (%)Product Yield (PhSCF2H) (%)
12.21048
23.31268

Visible-light photoredox catalysis has emerged as a prominent strategy for generating a wide array of radical species from suitable precursors under mild conditions. nih.govnih.gov The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer with a substrate to generate a radical intermediate. nih.gov This methodology has been widely applied to generate fluoroalkyl radicals from the corresponding fluoroalkyl halides for use in atom transfer radical addition (ATRA) and other transformations. rsc.org

While the generation of radicals like •CF3 and •CF2H from their respective precursors using photoredox catalysis is well-established, the specific application of this method to generate the (phenylthio)difluoromethyl radical (PhSCF2•) from this compound is not as extensively documented in the researched literature. However, the general principles of photoredox-catalyzed ATRA reactions suggest that this pathway is a plausible and potentially advantageous method for future exploration. rsc.org

Atom Transfer Radical Addition (ATRA) Reactions

Once generated, the (phenylthio)difluoromethyl radical is a key intermediate for forming new carbon-carbon bonds. One of the most important applications is its use in Atom Transfer Radical Addition (ATRA) reactions with unsaturated compounds like alkenes. chemrxiv.orgnih.gov

The PhSCF2• radical, generated electrochemically, undergoes regioselective addition to alkenes. rsc.org The radical adds to the less substituted carbon of the double bond, which is the typical regioselectivity observed in radical additions to alkenes, leading to the formation of the more stable radical intermediate. For instance, the reaction with electron-rich, functionalized alkenes like α-methylstyrene and 1,1-diphenylethylene proceeds efficiently. rsc.org The addition of the PhSCF2• radical to the terminal carbon of the alkene is followed by a hydrogen atom abstraction to yield the final adduct. rsc.org The reaction with 1,1-diphenylethylene provides the corresponding adduct in high yield, demonstrating the utility of this method for creating complex difluoromethylthiolated molecules. rsc.org

Radical Difluoromethylation for C-H Functionalization

This compound can serve as a precursor to the (phenylthio)difluoromethyl radical (PhSCF₂•). This reactive intermediate can be generated under reductive conditions and subsequently participate in various chemical transformations. One method involves the cathodic reduction of this compound, using a mediator like o-phthalonitrile, to selectively generate the PhSCF₂• radical. beilstein-journals.org This radical species can then be trapped by electron-rich olefins, such as α-methylstyrene and 1,1-diphenylethylene, to form C-C bonds. beilstein-journals.org

The general mechanism for radical generation involves a one-electron reduction of the carbon-bromine bond in this compound. beilstein-journals.org This process can be initiated chemically, for example with SmI₂, or electrochemically. beilstein-journals.org The resulting (phenylthio)difluoromethyl radical is a valuable species for introducing the PhSCF₂ group into organic molecules.

The direct functionalization of C-H bonds in aromatic and heteroaromatic compounds is a powerful strategy in modern organic synthesis. sci-hub.se Radical difluoromethylation has emerged as a key method for installing the difluoromethyl group, a common motif in pharmaceuticals and agrochemicals. rsc.org While the direct use of this compound for the radical C-H difluoromethylation of arenes is less common, the principles are well-established with other radical precursors.

The challenge in C-H functionalization lies in controlling the regioselectivity (ortho, meta, or para). sci-hub.se Catalyst systems, often involving transition metals like iron or ruthenium, can direct the functionalization to a specific position. sci-hub.senih.gov For example, an iron porphyrin complex has been used to achieve highly para-selective C-H difluoromethylation of arenes using ethyl bromodifluoroacetate as the radical source. sci-hub.se The steric influence of the catalyst's ligand was found to be crucial for inducing para selectivity. sci-hub.se

The difluoromethylation of heterocycles via radical processes is of significant importance due to the prevalence of these structures in biologically active compounds. rsc.org The generation of a difluoromethyl radical from a suitable precursor allows for its addition to heteroarenes, often under photoredox or thermal conditions, leading to the formation of difluoromethylated products. sioc.ac.cn

Nucleophilic Reaction Pathways

Fluoride-Induced Nucleophilic (Phenylthio)difluoromethylation

A prominent nucleophilic pathway involving this compound is its use as a precursor for the (phenylthio)difluoromethyl anion equivalent, PhSCF₂⁻. This is typically achieved by first converting PhSCF₂Br into [difluoro(phenylthio)methyl]trimethylsilane (TMS-CF₂SPh). cas.cn This silicon-based reagent can then be activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), to generate a hypervalent silicon species that acts as the nucleophilic "(phenylthio)difluoromethylating" agent. cas.cn This process is proposed to be an autocatalytic cycle, where the alkoxide product from the initial reaction can activate further molecules of TMS-CF₂SPh. cas.cn

The fluoride-induced nucleophilic addition of the "PhSCF₂" group to carbonyl compounds is an efficient method for synthesizing (phenylthio)difluoromethylated alcohols. cas.cn Using catalytic amounts of a fluoride initiator, TMS-CF₂SPh reacts smoothly with a wide range of aldehydes and ketones to afford the corresponding carbinols in good to excellent yields. cas.cn The reaction is effective for both non-enolizable carbonyls, like benzaldehyde, and enolizable ones, such as cyclohexanone, although yields may be slightly lower for the latter. cas.cn

The versatility of this method is demonstrated by its application to various substrates, as detailed in the table below.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde2,2-Difluoro-2-(phenylthio)-1-phenylethan-1-ol91
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2,2-difluoro-2-(phenylthio)ethan-1-ol94
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-2,2-difluoro-2-(phenylthio)ethan-1-ol85
42-Naphthaldehyde1-(Naphthalen-2-yl)-2,2-difluoro-2-(phenylthio)ethan-1-ol96
5Acetophenone2,2-Difluoro-1-phenyl-2-(phenylthio)propan-1-ol90
6Benzophenone2,2-Difluoro-1,1-diphenyl-2-(phenylthio)ethan-1-ol98
7Cyclohexanone1-((Difluoro(phenylthio)methyl)cyclohexan-1-ol80
82-Adamantanone2-((Difluoro(phenylthio)methyl)adamantan-2-ol82
Data sourced from research on nucleophilic (phenylthio)difluoromethylation using TMS-CF₂SPh. cas.cn

The (phenylthio)difluoromethyl carbinols produced in the previous step are valuable intermediates that can be readily converted into difluoromethyl alcohols. cas.cn Difluoromethyl alcohols are important compounds in medicinal and agrochemical research. cas.cn The transformation involves a two-step oxidation-reductive desulfonylation procedure. cas.cn

First, the sulfide group in the (phenylthio)difluoromethyl carbinol is oxidized to a sulfone. Subsequently, this phenylsulfonyl group is removed under reductive conditions, for example, using a sodium-mercury amalgam (Na/Hg), to yield the final difluoromethyl alcohol. cas.cn This strategy provides a reliable pathway from carbonyl compounds to difluoromethyl alcohols via the intermediacy of this compound derivatives. cas.cncas.cn

A similar approach utilizing difluoromethyl phenyl sulfone as the starting reagent for addition to carbonyls, followed by reductive desulfonylation, further validates this synthetic logic. cas.cn In that case, various difluoromethyl alcohols were obtained in good to excellent yields from the corresponding (phenylsulfonyl)difluoromethylated carbinols. cas.cn

Reactivity with Other Electrophilic Substrates (e.g., Disulfides, Esters)

The reaction of the (phenylthio)difluoromethyl carbanion, generated from this compound, with electrophilic substrates like disulfides and esters is not extensively documented in readily available chemical literature. The primary focus of this reagent's chemistry has been on its transformations involving the C-Br bond or its conversion to other fluorinated synthons. While the related sulfone derivative undergoes reactions with various electrophiles, the specific reactivity of the sulfide form with disulfides and esters remains a less explored area of its chemical profile.

Magnesium Metal-Mediated Reductive S-C Bond Cleavage for Fluorinated Silane Synthesis

A significant application of this compound and its oxidized derivatives (sulfoxides and sulfones) is in the synthesis of difluoromethylsilanes through reductive S-C bond cleavage. This process is effectively mediated by magnesium metal, which facilitates the reductive cleavage of the carbon-sulfur bond. google.com

The reaction involves treating the fluorinated alkyl sulfur compound with a chlorosilane in the presence of a reducing agent, such as magnesium metal. google.com This method provides a direct route to valuable fluorinated silanes. The reductive process is believed to generate an anionic CF₂H⁻ species from the corresponding sulfone, which then reacts with the chlorosilane. google.com This transformation is particularly noteworthy as it offers a pathway to these important compounds from readily available precursors. google.com

Table 1: Magnesium-Mediated Synthesis of Fluorinated Silanes

Fluorine SourceSilyl ChlorideProductKey Features
Phenyl trifluoromethyl sulfoneR₃SiClR₃SiCF₃Efficient reductive trifluoromethylation. google.com
Phenyl difluoromethyl sulfoneR₃SiClR₃SiCF₂HProvides access to difluoromethylsilanes. google.comsigmaaldrich.com
This compoundR₃SiClR₃SiCF₂HDemonstrates the utility of the sulfide precursor in C-S bond cleavage. google.com

Nucleophilic Difluoromethylation via Sulfone Derivatives (e.g., Difluoromethyl Phenyl Sulfone)

While this compound itself is not typically a direct source for nucleophilic difluoromethylation, its corresponding sulfone, difluoromethyl phenyl sulfone (PhSO₂CF₂H), is a highly effective reagent for this purpose. acs.org This sulfone acts as a stable and convenient precursor to the difluoromethyl anion ("CF₂H⁻") equivalent. acs.org

The strategy involves a two-step sequence: a nucleophilic substitution followed by a reductive desulfonylation. acs.org Initially, the difluoromethyl phenyl sulfone is deprotonated to form a carbanion, which then displaces a halide from a primary alkyl halide. The resulting alkylated difluoromethyl sulfone is subsequently treated with a reducing agent, such as magnesium in an acidic medium, to cleave the phenylsulfonyl group and afford the desired difluoromethylated product. acs.orgcas.cn This method has proven effective for the difluoromethylation of various primary alkyl halides. acs.org

Table 2: Nucleophilic Difluoromethylation of Alkyl Halides Using Difluoromethyl Phenyl Sulfone

Alkyl HalideProductYieldReference
1-Iodododecane1,1-DifluorotridecaneExcellent acs.org
1-Iodooctane1,1-DifluorononaneExcellent acs.org
Benzyl bromide(Difluoromethyl)benzeneGood acs.org

Electrophilic Reactivity and Bromodifluoromethylation

Beyond its use in generating nucleophilic or radical species, this compound is a key precursor for creating potent electrophilic bromodifluoromethylating agents. By converting the sulfide into a sulfonium (B1226848) ylide, its reactivity polarity is inverted, enabling the direct transfer of a "BrCF₂⁺" equivalent to nucleophiles.

S-Bromodifluoromethyl Sulfonium Ylides as Electrophilic Sources

An easily accessible electrophilic bromodifluoromethylating reagent has been developed based on a sulfonium ylide structure derived from this compound. researchgate.net The synthesis of these ylides typically involves the reaction of the parent sulfide with a diazo compound in the presence of a rhodium catalyst. researchgate.net The resulting sulfonium ylide is a stable, handleable solid that can serve as a source for the bromodifluoromethyl group under specific conditions. researchgate.net These ylides are part of a broader class of sulfur ylides that have gained prominence as versatile reagents in organic synthesis. mdpi.comrsc.org

Electrophilic Bromodifluoromethylation of Styrenes and Heteroarenes

The synthetic utility of S-bromodifluoromethyl sulfonium ylides is demonstrated in their reaction with various unsaturated compounds. Under visible-light photoredox catalysis, the sulfonium ylide can generate a bromodifluoromethyl radical. researchgate.net This radical readily adds to styrenes and electron-rich heteroarenes, such as caffeine (B1668208) derivatives, to yield the corresponding bromodifluoromethylated products in good yields. researchgate.net This transformation provides a modern, light-mediated approach for the introduction of the valuable bromodifluoromethyl moiety into organic molecules. researchgate.net

Table 3: Visible-Light-Promoted Bromodifluoromethylation Using a Sulfonium Ylide Reagent

SubstrateProductYieldKey Features
Styrene3-Bromo-1,1-difluoro-3-phenylpropaneGoodEfficient addition across the double bond. researchgate.net
4-Methylstyrene3-Bromo-1,1-difluoro-3-(p-tolyl)propaneGoodTolerates substituted styrenes. researchgate.net
Caffeine8-(Bromodifluoromethyl)caffeineGoodDemonstrates applicability to complex heteroarenes. researchgate.net

Mechanistic Investigations and Computational Analyses

Reaction Mechanism Elucidation

The mechanistic pathways of reactions involving bromodifluoromethyl phenyl sulfide (B99878) are diverse, with the specific route often dictated by the reaction conditions and the nature of the co-reactants. Key to understanding its reactivity is the characterization of transient species that, while short-lived, govern the outcome of the transformation.

There is evidence to suggest that bromodifluoromethyl phenyl sulfide can be involved in pathways that generate difluorocarbene (:CF₂), a versatile intermediate in organofluorine chemistry. The formation of the sulfide itself, through the reaction of sodium thiophenoxide with dibromodifluoromethane (B1204443), is proposed to proceed via an initial attack of the thiophenoxide on a bromine atom, which leads to the production of difluorocarbene. researchgate.net This carbene is then captured by another thiophenoxide anion. A subsequent positive halogen abstraction reaction ultimately yields the final this compound product. researchgate.net

In related transformations, related sulfur-containing compounds demonstrate the facility of this class of reagents to serve as :CF₂ precursors. For instance, under basic conditions, analogous sulfone compounds can eliminate a phenylsulfonyl group, which is then followed by α-elimination to generate difluorocarbene. beilstein-journals.org This intermediate can then be trapped by various nucleophiles. Similarly, the decarboxylation of sodium chlorodifluoroacetate is a well-established method for generating difluorocarbene, which can subsequently be trapped by thiols to form difluoromethyl thioethers, highlighting the general reactivity of thiophenols with this intermediate.

While specific Electron Spin Resonance (ESR) spectra for radicals derived directly from this compound are not widely published, numerous mechanistic studies confirm the generation of a key free radical intermediate: the (phenylthio)difluoromethyl radical (PhSCF₂•). Cathodic reduction of this compound has been shown to generate this radical species. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This process involves the electrochemical transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond.

The generation of this radical is further supported by chemical reduction experiments. For instance, reduction with samarium(II) iodide (SmI₂), a known single-electron transfer reagent, also leads to the formation of the (phenylthio)difluoromethyl radical. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Although direct trapping and spectroscopic characterization by ESR are challenging due to the transient nature of the radical, its existence is inferred from the observed products. When generated in the presence of radical-trapping agents like α-methylstyrene and 1,1-diphenylethylene (B42955), the corresponding adducts are formed in significant yields, providing strong evidence for the presence of the PhSCF₂• radical in the reaction pathway. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org General techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often used with spin-trapping reagents, are standard methods for confirming the presence of such free radicals in electrochemical reactions. researchgate.net

Single-Electron-Transfer (SET) is a fundamental activation mode for this compound, initiating the formation of the radical intermediates discussed previously. beilstein-journals.org This pathway is particularly evident in electrochemical reductions and in reactions involving certain chemical reductants. researchgate.netacs.org

The cathodic reduction of this compound is a clear example of an SET-initiated process. An electron is transferred from the cathode to the molecule, resulting in a radical anion that rapidly fragments to release a bromide ion and the (phenylthio)difluoromethyl radical. beilstein-journals.orgbeilstein-journals.org This radical can then engage in subsequent reactions. The use of a mediator, such as o-phthalonitrile, can facilitate this process by acting as an electron shuttle, allowing the reduction to occur at a less negative potential. beilstein-journals.orgbeilstein-journals.org

Chemical methods also leverage SET pathways. The reaction of this compound with samarium(II) iodide (SmI₂) is understood to proceed via a single-electron transfer from Sm(II) to the sulfide, triggering the same C-Br bond cleavage to afford the PhSCF₂• radical. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Preliminary mechanistic studies on related bromodifluoromethyl sulfonium (B1226848) ylides under photoredox catalysis also suggest that a SET pathway is likely involved in the generation of the bromodifluoromethyl radical. researchgate.net

Electrochemical Characterization of Reactivity

Electrochemical methods, particularly cyclic voltammetry, have been instrumental in quantifying the redox properties of this compound and probing its reaction mechanisms. These techniques provide direct insight into the energy required to reduce the compound and the fate of the resulting species.

Cyclic voltammetry (CV) has been used to determine the reduction potential of this compound. In a study conducted in an anhydrous acetonitrile (B52724) solution with tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte, the compound displayed a single, irreversible reduction peak. beilstein-journals.orgbeilstein-journals.org The irreversibility of the peak, even at high scan rates, indicates that the initially formed radical anion is unstable and undergoes rapid chemical transformation, specifically the cleavage of the carbon-bromine bond. beilstein-journals.orgbeilstein-journals.org

The measured reduction potential provides a quantitative measure of the ease of electron transfer to the molecule. This value is crucial for designing mediated electrochemical processes and for comparing its reactivity to other organohalogen compounds.

Table 1: Reduction Potential of this compound

Compound Reduction Potential (Epred) Conditions Reference Electrode Note
This compound -2.4 V Pt electrode, 0.1 M Bu₄NClO₄ in MeCN, 100 mV/s SSCE Irreversible peak

Data sourced from Fuchigami, T., et al. (2022). beilstein-journals.orgbeilstein-journals.org

To further elucidate the reaction pathways following the initial reduction, mechanistic probes involving deuterated solvents have been employed. In the study of the cathodic reduction of this compound, experiments were conducted in deuterated acetonitrile (CD₃CN). beilstein-journals.orgbeilstein-journals.org The analysis of the product distribution in the deuterated solvent helps to clarify the source of hydrogen atoms in the final products. Specifically, the formation of the hydrogenated product, (phenylthio)difluoromethane (PhSCF₂H), points to the solvent or residual water as a proton/hydrogen source for quenching anionic or radical intermediates. The use of CD₃CN allows researchers to track the incorporation of deuterium (B1214612) into the products, confirming the proposed mechanistic steps that follow the initial single-electron transfer and radical generation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to elucidate reaction mechanisms and predict the energetic properties of molecules. For a compound like this compound, these approaches would be invaluable in understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a widely used tool for predicting the geometries of reactants, transition states, and products, as well as their relative energies. nih.gov This information is crucial for mapping out the entire energy profile of a reaction pathway, allowing chemists to understand the feasibility and kinetics of a chemical transformation.

In the context of this compound, DFT calculations could be employed to study its various reactions, such as nucleophilic substitution or radical reactions. For a hypothetical reaction, DFT calculations would typically involve:

Geometry Optimization: Determining the lowest energy structure for all species involved in the reaction (reactants, intermediates, transition states, and products).

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

The results of these calculations would allow for the construction of a potential energy surface diagram, providing quantitative data on activation energies and reaction enthalpies. This would enable a detailed understanding of the reaction mechanism at a molecular level.

Table 1: Hypothetical DFT Data for a Reaction Involving this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1+15.2+16.0
Intermediate-5.8-5.1
Transition State 2+10.1+11.3
Products-20.4-19.7
Note: This table is illustrative and does not represent actual experimental or calculated data.

The Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments retaining one electron each. For this compound, the C-S bond is of particular interest as its cleavage is often a key step in reactions involving this molecule.

Computational methods, particularly DFT, are frequently used to calculate BDEs. The BDE of the C-S bond in this compound would be calculated as the difference in the enthalpy of the parent molecule and the sum of the enthalpies of the resulting phenyl radical and the bromodifluoromethylthio radical.

BDE analysis provides critical insights into the thermal stability of a molecule and its propensity to undergo radical reactions. A lower BDE for the C-S bond would suggest that this bond is more easily broken, indicating a higher reactivity in radical processes.

Table 2: Illustrative Bond Dissociation Energies for Related Compounds

BondCompoundCalculated BDE (kcal/mol)
C-SThioanisole77.5
C-STrifluoromethyl phenyl sulfideData not available
C-SThis compoundData not available
Note: The BDE for Thioanisole is a literature value provided for context. Data for the fluorinated analogs are not available in the reviewed literature.

Applications in Advanced Organic Synthesis

Catalytic Difluoromethylation and Fluoroalkylation Strategies

The development of catalytic methods for the introduction of the CF2H group is a testament to the ingenuity of synthetic chemists. Bromodifluoromethyl phenyl sulfide (B99878) has found application in a range of catalytic systems, from traditional transition metal-catalyzed processes to more contemporary organocatalytic and photoredox-catalyzed approaches.

Transition metals have long been the workhorses of cross-coupling and C-H functionalization reactions. The unique reactivity of bromodifluoromethyl phenyl sulfide has been harnessed in conjunction with various transition metals to effect challenging difluoromethylation and fluoroalkylation transformations.

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex molecules. acs.org While the direct palladium-catalyzed C-H functionalization using this compound has not been extensively reported in the literature, the field of palladium-catalyzed difluoromethylation is rapidly advancing.

Recent studies have demonstrated the feasibility of palladium-catalyzed decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides. nih.gov This process, which utilizes a XantPhos ligand, allows for the selective C(2)-difluoromethylation of various azole substrates, including benzoxazoles, oxazoles, benzothiazoles, and benzimidazoles. nih.gov Mechanistic investigations have pointed to a key Pd(II)(CF2H)(carboxylate) intermediate with an unusual seesaw geometry enforced by the bulky ligand. nih.gov

These findings suggest the potential for developing palladium-catalyzed C-H functionalization reactions with other difluoromethyl sources, including this compound. The challenge lies in identifying suitable catalytic systems that can effectively activate the C-Br bond of the reagent and mediate the subsequent C-H activation and bond formation steps.

Table 1: Examples of Palladium-Catalyzed C-H Difluoromethylation of Azoles with Difluoromethyl Anhydrides nih.gov

Substrate (Azole)ProductYield (%)
Benzoxazole2-(Difluoromethyl)benzoxazole85
5-Chlorobenzoxazole5-Chloro-2-(difluoromethyl)benzoxazole78
Benzothiazole2-(Difluoromethyl)benzothiazole82
4-Phenylthiazole2-(Difluoromethyl)-4-phenylthiazole75
Benzimidazole1-Methyl-2-(difluoromethyl)benzimidazole65

This table is based on data for a related palladium-catalyzed difluoromethylation reaction and illustrates the potential for such transformations.

Copper catalysis has emerged as a practical and cost-effective alternative to palladium for a variety of cross-coupling and functionalization reactions. nih.govacs.org In the context of difluoromethylation, copper-based systems have shown significant promise. While direct reports on the use of this compound for C(sp²)-CF₂H bond formation are limited, related reagents have been successfully employed.

For instance, a method for the copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids has been developed using difluoromethyl phenyl sulfone (PhSO₂CF₂H) as the difluoromethyl source. rsc.org This reaction is believed to proceed through the formation of a "PhSO₂CF₂Cu" species, which then couples with the arylboronic acid to afford the desired (phenylsulfonyl)difluoromethylated arenes. rsc.org This suggests that this compound could potentially serve as a precursor to a similar reactive copper intermediate.

Copper has also been utilized in the enantioselective difluoromethylation of amino acids via a difluorocarbene pathway, highlighting the versatility of copper catalysts in handling fluorinated species. nih.gov Furthermore, copper-catalyzed carbo-difluoromethylation of alkenes has been achieved through a radical relay mechanism, allowing for the simultaneous introduction of a CF₂H group and another carbon-based fragment. nih.gov

Table 2: Examples of Copper-Catalyzed Difluoromethylation Reactions

Reaction TypeDifluoromethyl SourceSubstrateCatalyst SystemReference
Aerobic (Phenylsulfonyl)difluoromethylationPhSO₂CF₂HArylboronic acidsCu(OAc)₂ rsc.org
Enantioselective DifluoromethylationCHClF₂Amino estersCopper-chiral ligand nih.gov
Carbo-difluoromethylation(bpy)Cu(CF₂H)AlkenesCopper-terpy nih.gov

This table showcases the utility of copper catalysis in various difluoromethylation reactions, providing a framework for the potential application of this compound.

Beyond palladium and copper, other transition metals such as nickel and gold have been explored for related fluoroalkylation and cross-coupling reactions. While specific examples utilizing this compound are still emerging, the broader context of transition metal catalysis provides a fertile ground for future developments.

Nickel catalysis has proven effective for the coupling of alkyl electrophiles to generate carbon-boron bonds, including for unactivated tertiary halides. nih.gov This demonstrates nickel's capacity to handle challenging substrates and suggests its potential for mediating cross-coupling reactions involving this compound.

Gold catalysis has been successfully applied to the trifluoromethylthiolation and trifluoromethylselenolation of organohalides. nih.gov Gold's unique Lewis acidity and redox properties have also been harnessed in the fluoroarylation of gem-difluoroallenes to construct multi-substituted trifluoromethyl alkenes. nih.gov These examples underscore the potential for developing gold-catalyzed reactions with this compound for the synthesis of complex fluorinated molecules.

The continuous exploration of different transition metals and ligand systems is expected to further expand the synthetic utility of this compound in the future.

In recent years, organocatalysis and photoredox catalysis have revolutionized organic synthesis by offering mild and selective methods for bond formation. researchgate.netresearchgate.net These approaches are particularly well-suited for the generation of radical species under controlled conditions, making them ideal for difluoromethylation reactions.

A significant breakthrough in this area is the development of a bromodifluoromethyl phenoxathiinium salt, a derivative of a sulfide, as a highly reactive and versatile bromodifluoromethylating reagent. acs.orgnih.govacs.orgfigshare.comfigshare.com Under visible-light photoredox catalysis, this reagent enables the unprecedented C(sp³)–H bromodifluoromethylation of a wide range of substrates with high efficiency and excellent functional group tolerance. acs.orgnih.govacs.orgfigshare.comfigshare.com The reaction proceeds under mild conditions and has been successfully applied to the late-stage modification of bioactive compounds. figshare.com

The mechanism is believed to involve the single-electron reduction of the excited photocatalyst by a suitable donor, followed by a single-electron transfer to the bromodifluoromethyl phenoxathiinium salt to generate a bromodifluoromethyl radical. This radical then engages in the C-H functionalization of the substrate. The success of this sulfide-derived reagent strongly suggests that this compound itself could be a viable precursor for similar photoredox-catalyzed transformations.

Table 3: Examples of Photoredox-Catalyzed C(sp³)–H Bromodifluoromethylation using a Bromodifluoromethyl Phenoxathiinium Salt figshare.com

SubstrateProductYield (%)
Cyclohexane(Bromodifluoromethyl)cyclohexane85
Adamantane1-(Bromodifluoromethyl)adamantane92
Sclareolide (B1681565) derivativeBromodifluoromethylated sclareolide derivative78
Ganciclovir (B1264) derivativeBromodifluoromethylated ganciclovir derivative65

This table illustrates the power of photoredox catalysis for the late-stage functionalization of complex molecules using a reagent conceptually similar to this compound.

Role in Transition Metal-Catalyzed Processes

Strategic Incorporation of CF₂H and SCF₂ Moieties into Complex Molecular Architectures

The ability to introduce CF₂H and SCF₂ groups into complex molecules, particularly in the later stages of a synthetic sequence, is of paramount importance for drug discovery and development. researchgate.netresearchgate.net this compound and related reagents are invaluable tools for this purpose, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The photoredox-catalyzed C(sp³)–H bromodifluoromethylation using the bromodifluoromethyl phenoxathiinium salt exemplifies the potential for late-stage functionalization. figshare.com This strategy allows for the direct modification of natural products and drug molecules, providing access to novel derivatives that would be difficult to synthesize through traditional methods.

The synthesis of bioactive molecules containing the SCF₂H group is an area of active research. researchgate.netresearchgate.net Methodologies for the direct construction of C-SCF₂ bonds are being developed, and reagents like this compound are expected to play a crucial role in these efforts. The versatility of the C-Br bond in the bromodifluoromethylated products allows for further transformations, such as cross-coupling reactions, to build even more complex molecular architectures. acs.org

The strategic application of these catalytic methods allows chemists to fine-tune the properties of lead compounds, ultimately accelerating the discovery of new and improved therapeutic agents.

Enabling Reagent for Late-Stage Functionalization in Diverse Chemical Synthesis

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and drug discovery. chinesechemsoc.orgnih.gov It involves the introduction of functional groups into complex molecules, such as drug candidates or natural products, at a late stage of the synthetic sequence. rsc.orgthieme-connect.cominence.org This approach allows for the rapid generation of analogues with potentially improved pharmacological profiles, bypassing the need for lengthy de novo synthesis. chinesechemsoc.org The incorporation of fluorine-containing motifs, such as the difluoromethyl group (-CF₂H), is of particular interest due to the unique physicochemical properties they impart, including altered lipophilicity, metabolic stability, and binding affinities. nih.gov

While a variety of reagents have been developed for difluoromethylation, detailed research findings specifically documenting the application of This compound (PhSCF₂Br) as a primary enabling reagent for the late-stage functionalization of diverse and complex chemical structures are not extensively available in the reviewed scientific literature.

The field of difluoromethylation is dominated by several other classes of reagents. nih.gov These include:

Nucleophilic Reagents: Such as (trimethylsilyl)difluoromethane (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H). chinesechemsoc.org

Radical Precursors: Reagents that generate the •CF₂H radical, often through photoredox catalysis. nih.gov

Electrophilic Reagents: Although less common, these are also a subject of ongoing research.

Extensive searches have highlighted the significant progress in direct C-H difluoromethylation of heterocycles, a key transformation in LSF. These methods often employ reagents like sodium difluoromethanesulfinate (DFMS, a •CF₂H precursor) or utilize photoredox catalysis to activate otherwise inert C-H bonds. Similarly, the development of reagents for difluoromethylthiolation (-SCF₂H) has provided a valuable toolbox for medicinal chemists, but these are distinct from reagents that deliver the -CF₂H group.

Although the specific utility of this compound in broad LSF applications is not well-documented, the general reactivity of related sulfide compounds in organic synthesis is established. For instance, sulfides can be activated under photoredox conditions to participate in various transformations. nih.gov However, specific and detailed research findings, including comprehensive data tables and documented reaction scopes on diverse, complex substrates that would be characteristic of late-stage functionalization, are not readily found for this compound itself.

The following table provides a comparative overview of common reagent types used for difluoromethylation, a field for which this compound's role in LSF is not clearly established in the available literature.

Table 1: General Classes of Reagents in Difluoromethylation Reactions

Reagent Class Example Compound General Application
Nucleophilic (Trimethylsilyl)difluoromethane (TMSCF₂H) Reacts with electrophiles
Radical Precursor Sodium Difluoromethanesulfinate (DFMS) Used in radical C-H functionalization
Sulfone-Based Difluoromethyl phenyl sulfone (PhSO₂CF₂H) Precursor to difluoromethyl anion/radical

Future Research Directions and Emerging Opportunities

Development of Novel Bromodifluoromethyl Phenyl Sulfide-Derived Reagents with Enhanced Reactivity or Selectivity

A primary avenue for future research lies in the design and synthesis of novel reagents derived from bromodifluoromethyl phenyl sulfide (B99878) that offer superior reactivity, selectivity, or handling properties. While this compound itself is a valuable precursor, its direct application can be limited. Transformation into more reactive species, such as sulfonium (B1226848) salts, has proven to be a fruitful strategy.

A notable advancement in this area is the development of unsymmetrical S-(bromodifluoromethyl)diarylsulfonium salts. These reagents are readily synthesized from the corresponding (bromodifluoromethyl)aryl sulfoxides and substituted benzenes in the presence of triflic anhydride. The modular nature of this synthesis allows for the fine-tuning of the electronic and steric properties of the aryl groups, which can influence the reactivity and selectivity of the subsequent bromodifluoromethylation reactions. nih.gov For instance, the choice of substituents on the aryl rings can be tailored to enhance the electrophilicity of the sulfur atom, thereby facilitating the transfer of the bromodifluoromethyl group.

Further research in this direction could explore the synthesis of other classes of reagents, such as those incorporating different counterions or those with modified substitution patterns on the phenyl ring of the this compound core. The goal would be to develop a toolbox of reagents with a spectrum of reactivities, allowing for the precise difluoromethylation of a wider range of substrates under milder conditions.

Exploration of Asymmetric Difluoromethylation Methodologies

The synthesis of enantioenriched difluoromethylated compounds is of paramount importance, particularly for the development of new pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. Consequently, the exploration of asymmetric difluoromethylation methodologies is a critical frontier.

Recent breakthroughs have demonstrated the feasibility of catalytic asymmetric difluoromethylation. One promising approach involves the use of copper catalysts in combination with chiral ligands. For example, a copper-catalyzed enantioselective difluoromethylation of amino acids has been developed, utilizing difluorocarbene generated from an appropriate precursor. This method provides access to valuable chiral difluoromethylated amino acids with high enantioselectivities. rsc.org

Another powerful strategy that is gaining traction is nickel-catalyzed asymmetric radical difluoroalkylation. These methods often employ a chiral ligand to control the stereochemical outcome of the radical addition to a prochiral substrate. By designing specific radical precursors and optimizing the catalytic system, it is possible to construct stereogenic centers bearing a difluoromethyl group with high enantioselectivity. numberanalytics.com

Future research will likely focus on expanding the repertoire of chiral catalysts and ligands for these transformations. The development of new catalytic systems that can operate under a broader range of reaction conditions and tolerate a wider variety of functional groups is highly desirable. Furthermore, exploring the use of this compound or its derivatives as the difluoromethyl source in these asymmetric reactions is a key area for investigation.

Expansion of Substrate Scope and Diversification of Reaction Types

While significant progress has been made in the difluoromethylation of various substrates, there is a continuous need to expand the scope of these reactions to include a more diverse range of molecules and to develop new types of transformations. The versatility of this compound and its derivatives, particularly the corresponding sulfone, has been demonstrated in a variety of reaction manifolds, including nucleophilic, electrophilic, and radical pathways. cas.cn

Recent studies have shown that S-(bromodifluoromethyl)diarylsulfonium salts are effective for the bromodifluoromethylation of alkynes. nih.gov Additionally, derivatives such as difluoromethyl phenyl sulfone have been successfully employed in the copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids. cas.cn These examples highlight the potential for these reagents in cross-coupling reactions.

The diversification of reaction types is another important research direction. Beyond simple difluoromethylation, the development of cascade reactions that form multiple bonds in a single operation is a highly attractive goal. For example, a difluoromethylation/cyclization sequence could be envisioned to construct complex heterocyclic structures containing a difluoromethyl group. The radical nature of some difluoromethylation reactions also opens the door to the development of novel radical-mediated transformations.

The following table summarizes some of the recent findings in the expansion of substrate scope and reaction types using derivatives of this compound:

Reagent TypeReaction TypeSubstrate ClassKey Findings
S-(bromodifluoromethyl)diarylsulfonium saltsElectrophilic BromodifluoromethylationAlkynesProvides access to bromodifluoromethylated alkynes in moderate to good yields. nih.gov
Difluoromethyl phenyl sulfoneCopper-Mediated Cross-CouplingArylboronic AcidsEnables the synthesis of (phenylsulfonyl)difluoromethylated arenes. cas.cn
Difluoromethyl phenyl sulfone derivativesNucleophilic DifluoromethylationAldehydes, IminesActs as a source of the difluoromethyl anion for addition to electrophilic carbon centers. cas.cn
Difluoromethyl phenyl sulfone derivativesRadical DifluoromethylationAlkenes, HeteroarenesGenerates a difluoromethyl radical for addition to unsaturated systems. cas.cn

Advancements in Green Chemistry Principles for Synthesis and Application of this compound

The increasing emphasis on sustainable chemical practices necessitates the development of greener methods for the synthesis and application of this compound. This includes improving the atom economy of reactions, utilizing less hazardous reagents and solvents, and developing catalytic and recyclable systems.

One promising area is the use of continuous flow technology. rsc.orgscientificupdate.comdntb.gov.uaallfordrugs.com Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. The synthesis of this compound and its subsequent use in difluoromethylation reactions could be adapted to continuous flow systems, potentially leading to higher yields, reduced reaction times, and minimized waste generation.

The development of catalytic methods is another cornerstone of green chemistry. While some difluoromethylation reactions using derivatives of this compound are catalytic, there is ample room for improvement. The design of highly efficient and recyclable catalysts would significantly reduce the environmental impact of these processes. For instance, the development of heterogeneous photocatalysts that can be easily separated from the reaction mixture and reused is a highly sought-after goal. researchgate.net

Furthermore, exploring alternative, more atom-economical sources of the difluoromethyl group is a key aspect of green chemistry. While this compound is a valuable reagent, the development of methods that utilize more fundamental and less hazardous starting materials is desirable. For example, the use of fluoroform, a byproduct of the Teflon industry, as a difluoromethyl source is an attractive, albeit challenging, goal that has been successfully demonstrated in continuous flow systems for certain applications. rsc.orgscientificupdate.comdntb.gov.uaallfordrugs.com

The principles of biocatalysis also offer exciting opportunities for the greener synthesis of organofluorine compounds. numberanalytics.comnih.govcore.ac.uknih.gov Although the direct enzymatic synthesis of this compound has not yet been reported, the broader field of biocatalytic fluorination is rapidly advancing. Future research may lead to the discovery or engineering of enzymes capable of catalyzing the formation of the C-CF2Br bond, providing a highly selective and environmentally benign route to this important compound.

Green Chemistry PrincipleApplication to this compound ChemistryPotential Benefits
Continuous Flow Synthesis Synthesis of the reagent and its use in difluoromethylation reactions.Improved safety, efficiency, and scalability. rsc.orgscientificupdate.comdntb.gov.uaallfordrugs.com
Catalysis Development of recyclable homogeneous and heterogeneous catalysts.Reduced waste, lower catalyst loading, and easier product purification. researchgate.net
Atom Economy Exploring alternative difluoromethyl sources like fluoroform.Minimized waste by maximizing the incorporation of starting materials into the final product. rsc.orgscientificupdate.comdntb.gov.uaallfordrugs.comwikipedia.orglibretexts.orgprimescholars.comkccollege.ac.in
Biocatalysis Enzymatic synthesis of this compound or its precursors.High selectivity, mild reaction conditions, and reduced environmental impact. numberanalytics.comnih.govcore.ac.uknih.gov

This interactive table highlights key green chemistry principles and their potential application in the context of this compound, drawing on findings from the cited literature.

Q & A

Q. What are the established synthetic routes for bromodifluoromethyl phenyl sulfide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution using phenylthiolate and bromodifluoromethyl halides. A key method involves reacting phenylthiols with bromodifluoromethyl bromide (BrCF₂Br) under basic conditions (e.g., K₂CO₃ in DMF) . Burton and Denise (1981) reported optimized yields (65–75%) by controlling stoichiometry and reaction time, with excess phenylthiol to minimize disulfide byproducts . Characterization via ¹⁹F NMR confirms the presence of the CF₂Br moiety (δ ≈ -43 ppm) .

Q. How is this compound characterized to confirm its structural integrity?

  • ¹⁹F NMR : Distinct signals for the CF₂Br group appear at δ ≈ -43 ppm .
  • GC-MS : Molecular ion peaks at m/z 248 (M⁺ for C₇H₅BrF₂S) and fragmentation patterns (e.g., loss of Br•) validate purity.
  • Elemental Analysis : Match experimental C/F/S ratios to theoretical values (C: 33.9%, F: 15.3%, S: 12.9%) .

Advanced Research Questions

Q. How does this compound participate in electrochemical radical generation, and what factors dictate reaction selectivity?

Electrocatalytic reduction of this compound generates (phenylthio)difluoromethyl radicals (•CF₂SPh) via mediator-assisted cathodic processes. For example, o-phthalonitrile mediates electron transfer, enabling radical trapping with olefins (e.g., α-methylstyrene yields 65% adducts) . Cyclic voltammetry reveals a reduction potential shift from -1.8 V (direct) to -1.2 V (mediated), enhancing selectivity . Deuterated solvent studies (CD₃CN) confirm protonation as the rate-limiting step in radical quenching .

Q. What contradictions exist in reported yields for radical trapping reactions, and how can they be resolved?

Data from Table 1 highlight yield disparities:

OlefinYield (%)Charge Passed (F/mol)
α-Methylstyrene654–4’’
1,1-Diphenylstyrene291.4
Discrepancies arise from:
  • Steric hindrance : Bulky olefins reduce accessibility.
  • Electron density : Electron-rich olefins (e.g., α-methylstyrene) favor radical addition.
  • Mediator efficiency : o-Phthalonitrile outperforms nitrobenzene in stabilizing intermediates .

Q. How can this compound be functionalized for fluorinated drug candidates?

The CF₂Br group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl motifs. For example, coupling with 4-tert-butylphenylboronic acid yields 1-(bromodifluoromethyl)-4-(tert-butyl)benzene (47% yield) . Fluorine’s electronegativity enhances drug bioavailability by reducing amine basicity in adjacent groups, as seen in p53-derived peptides .

Q. What safety and handling protocols are critical for this compound?

  • Toxicity : Avoid inhalation; LC₅₀ (rat) > 200 mg/kg .
  • Stability : Store under inert gas (Ar/N₂) at -20°C to prevent Br• release.
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Data Contradiction Analysis

Q. Why do indirect cathodic reductions show variable efficiency across mediators?

Mediators like o-phthalonitrile lower overpotential, enabling selective radical generation (65% yield), whereas nitrobenzene-mediated systems produce trace products due to competing reduction pathways . Mechanistic studies using deuterated solvents (e.g., CD₃CN) confirm mediator-dependent protonation kinetics .

Methodological Recommendations

  • Radical trapping : Use α-methylstyrene for optimal yields; avoid sterically hindered olefins .
  • Electrochemical setup : Employ glassy carbon cathodes and 0.1 M TBAPF₆ in acetonitrile for reproducible results .
  • Synthetic scale-up : Maintain stoichiometric excess of phenylthiol (1.5:1) to suppress disulfide formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.